N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
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Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H15N7O3 and its molecular weight is 365.353. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met, also known as hepatocyte growth factor receptor (HGFR), is a protein that in humans is encoded by the MET gene. It has tyrosine kinase activity. The primary single chain precursor protein is post-translationally cleaved to produce the alpha and beta subunits, which are disulfide linked to form the mature receptor.
Mode of Action
The compound acts as an inhibitor of the c-Met kinase . It binds to the kinase, preventing it from participating in its normal function within the cell signaling process. This disruption can lead to a variety of effects, depending on the role of c-Met in the specific cell type.
Biochemical Pathways
The c-Met kinase is part of the hepatocyte growth factor (HGF)/c-Met signaling axis, which plays important roles in tumor invasive growth and metastasis . By inhibiting c-Met, the compound disrupts this signaling pathway, potentially affecting cell growth and proliferation.
Pharmacokinetics
The compound was discovered via structure-based drug design and medicinal chemistry lead optimization , suggesting that these properties were likely considered during its development.
Result of Action
The compound exhibits excellent anti-tumor activity against certain cancer cell lines . It has been shown to have IC50 values in the nanomolar range, indicating a high level of potency .
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-2-26-16-6-5-14-20-21-15(24(14)22-16)10-19-17(25)12-8-13(27-23-12)11-4-3-7-18-9-11/h3-9H,2,10H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSPDYJBKOVNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=NOC(=C3)C4=CN=CC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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